molecular formula C10H12N2OS2 B15253875 6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde

6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde

Cat. No.: B15253875
M. Wt: 240.3 g/mol
InChI Key: PVXBYKVBAKKLGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde typically involves the formation of the dithiazepane ring followed by its attachment to the pyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Dithiazepane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment to Pyridine Ring: The dithiazepane ring is then attached to the pyridine ring through a series of reactions, which may include nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: A simpler analog with a pyridine ring and an aldehyde group.

    1,2,5-Dithiazepane: A compound with a dithiazepane ring but lacking the pyridine moiety.

Uniqueness

6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is unique due to its combined dithiazepane and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2OS2

Molecular Weight

240.3 g/mol

IUPAC Name

6-(1,2,5-dithiazepan-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2OS2/c13-8-9-1-2-10(11-7-9)12-3-5-14-15-6-4-12/h1-2,7-8H,3-6H2

InChI Key

PVXBYKVBAKKLGO-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCN1C2=NC=C(C=C2)C=O

Origin of Product

United States

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